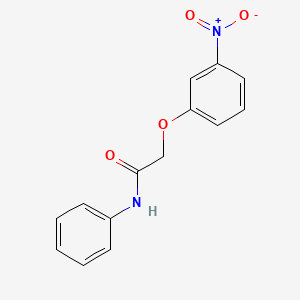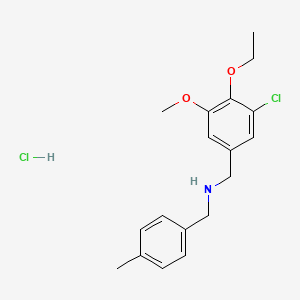![molecular formula C15H18N4O2S B4404605 4-[(2,2-dimethylpropanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4404605.png)
4-[(2,2-dimethylpropanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Descripción general
Descripción
4-[(2,2-dimethylpropanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been identified as a potent inhibitor of certain enzymes that play a critical role in the development and progression of various diseases.
Mecanismo De Acción
The mechanism of action of 4-[(2,2-dimethylpropanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of certain enzymes such as HDACs and CAs. HDACs are enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. CAs are enzymes that catalyze the reversible hydration of carbon dioxide, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of these enzymes by this compound can lead to the modulation of various cellular processes and ultimately result in therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to exhibit anti-inflammatory and neuroprotective effects in animal models of inflammatory diseases and neurological disorders. In addition, this compound has been shown to have a potential role in the treatment of metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(2,2-dimethylpropanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments include its potent inhibitory activity against HDACs and CAs, which can lead to the modulation of various cellular processes and ultimately result in therapeutic benefits. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the research of 4-[(2,2-dimethylpropanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One potential direction is the development of more potent and selective analogs of this compound that can target specific HDAC and CA isoforms. Another potential direction is the investigation of the potential role of this compound in the treatment of other diseases such as metabolic disorders and infectious diseases. Furthermore, the development of novel drug delivery systems that can improve the pharmacokinetic and pharmacodynamic properties of this compound is also a potential future direction.
Aplicaciones Científicas De Investigación
4-[(2,2-dimethylpropanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. This compound has been identified as a potent inhibitor of certain enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) that play a critical role in the development and progression of various diseases including cancer, neurological disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9-18-19-14(22-9)17-12(20)10-5-7-11(8-6-10)16-13(21)15(2,3)4/h5-8H,1-4H3,(H,16,21)(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRQPSOHLRDHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-furamide](/img/structure/B4404523.png)

![3-{3-[2-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B4404540.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl isonicotinate](/img/structure/B4404548.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4404552.png)


![2-bromo-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B4404569.png)

![4-{2-[2-(2-sec-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4404590.png)
![5-chloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4404602.png)
![3-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4404617.png)